molecular formula C6H3F7O2 B1333286 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid

4,4,5,5,6,6,6-heptafluorohex-2-enoic acid

Cat. No.: B1333286
M. Wt: 240.08 g/mol
InChI Key: KRBNWYYINLFKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid typically involves the introduction of fluorine atoms into a hexenoic acid backbone. One common method is the fluorination of hexenoic acid derivatives using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohex-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNWYYINLFKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895360
Record name 3-(Perfluoropropyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-03-6
Record name 4,4,5,5,6,6,6-Heptafluoro-2-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluoropropyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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